3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group and a hydroxyl group attached to the benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenyl)-4-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 3-(3-chlorophenyl)-4-hydroxy-2,3-dihydro-1-benzopyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair, thereby exerting its anticancer effects.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives, such as:
4-Hydroxycoumarin: Lacks the chlorophenyl group, making it less potent in certain applications.
3-(4-Chlorophenyl)-4-hydroxy-2H-1-benzopyran-2-one: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
3-(3-Bromophenyl)-4-hydroxy-2H-1-benzopyran-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
CAS No. |
62497-37-4 |
---|---|
Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)19-15(13)18/h1-8,17H |
InChI Key |
RLJRQAYQPRQBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.